1-[(4-chlorophenoxy)methyl]-N-cyclopentyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOPENTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorophenoxy group and a cyclopentyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOPENTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate leaving group on the pyrazole ring.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an alkylation reaction, often using a cyclopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOPENTYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOPENTYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOPENTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: This compound shares the chlorophenoxy group and has been studied for its antibacterial and enzyme inhibitory activities.
2-Phenyl Substituted Benzimidazole Derivatives: These compounds exhibit antiproliferative activity against cancer cell lines.
Uniqueness
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-CYCLOPENTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H18ClN3O2 |
---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-cyclopentylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-5-7-14(8-6-12)22-11-20-10-9-15(19-20)16(21)18-13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,18,21) |
InChI Key |
YOKOYRCAFUXKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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